molecular formula C13H24O B3826792 2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran

2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran

Cat. No. B3826792
M. Wt: 196.33 g/mol
InChI Key: JQQXMRHBBACIBH-UHFFFAOYSA-N
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Description

“2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran” is an organic compound with the molecular formula C20H23NO2 . It has an average mass of 309.402 Da and a monoisotopic mass of 309.172882 Da .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, which are commonly used in organic synthesis, involves the reaction of alcohols with 3,4-dihydropyran . This reaction produces 2-tetrahydropyranyl (THP) ethers, which are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of “2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran” consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . This structure is similar to that of tetrahydropyran (THP), which is a common protecting group for alcohols in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving tetrahydropyran derivatives are diverse. For instance, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .

properties

IUPAC Name

2,6-dimethyl-2-(4-methylpent-3-enyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-11(2)7-5-9-13(4)10-6-8-12(3)14-13/h7,12H,5-6,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQXMRHBBACIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(O1)(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-2-(4-methylpent-3-enyl)oxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran
Reactant of Route 2
2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran
Reactant of Route 3
2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran
Reactant of Route 4
2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran
Reactant of Route 5
2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran
Reactant of Route 6
2,6-dimethyl-2-(4-methyl-3-penten-1-yl)tetrahydro-2H-pyran

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